tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate
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Overview
Description
Tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is an organic compound with the molecular formula C10H16N4O4 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 1-ethyl-5-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 1-ethyl-5-nitro-1H-pyrazole in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 1-ethyl-5-amino-1H-pyrazol-3-yl)carbamate.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its nitro group can be reduced to an amino group, which can then be conjugated to biomolecules for labeling and detection purposes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its pyrazole core is a common motif in many pharmaceuticals, and modifications to this structure can lead to compounds with various therapeutic activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for large-scale production and application in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate
- tert-Butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate
- tert-Butyl (1-ethyl-5-nitro-1H-imidazol-3-yl)carbamate
Uniqueness
Tert-butyl (1-ethyl-5-nitro-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both an ethyl group and a nitro group at distinct positions provides a unique electronic and steric environment, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.
Properties
Molecular Formula |
C10H16N4O4 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
tert-butyl N-(1-ethyl-5-nitropyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H16N4O4/c1-5-13-8(14(16)17)6-7(12-13)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,15) |
InChI Key |
NEEWBGUKSKIOGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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